(3R)-1-methylpyrrolidin-3-amine (3R)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 457097-75-5
VCID: VC2266530
InChI: InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
SMILES: CN1CCC(C1)N
Molecular Formula: C5H12N2
Molecular Weight: 100.16 g/mol

(3R)-1-methylpyrrolidin-3-amine

CAS No.: 457097-75-5

Cat. No.: VC2266530

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-methylpyrrolidin-3-amine - 457097-75-5

Specification

CAS No. 457097-75-5
Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
IUPAC Name (3R)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1
Standard InChI Key UNHOPMIDKWXFMF-RXMQYKEDSA-N
Isomeric SMILES CN1CC[C@H](C1)N
SMILES CN1CCC(C1)N
Canonical SMILES CN1CCC(C1)N

Introduction

Chemical Structure and Properties

(3R)-1-methylpyrrolidin-3-amine is a chiral organic compound containing a pyrrolidine ring system with specific substituents. The structure features:

  • A five-membered pyrrolidine ring with nitrogen at position 1

  • A methyl group (-CH₃) attached to the nitrogen atom

  • An amine group (-NH₂) at the 3-position

  • R-stereochemistry at the 3-position, indicating specific spatial arrangement

The compound's structure suggests potential for hydrogen bonding through the amine group, while the tertiary amine in the ring structure would contribute to its basicity. These properties would likely influence its solubility, pharmacokinetics, and potential binding interactions with biological targets.

Context in Neurological Disorder Research

The research context of the patent focuses on compounds targeting LRRK2, which has significant implications for Parkinson's disease (PD). The patent specifically mentions that "LRRK2 is found in Levy bodies, which is the most important sign of PD" and that "a potent, selective, brain-penetrating kinase inhibitor LRRK2 could be used for the therapeutic treatment of PD" .

If (3R)-1-methylpyrrolidin-3-amine is related to this research context, it might have relevance to:

  • Serving as a building block or intermediate in the synthesis of more complex LRRK2 inhibitors

  • Contributing to the pharmacophore responsible for kinase inhibition

  • Providing a favorable stereochemical arrangement for target binding

Chemical Classification and Related Compounds

(3R)-1-methylpyrrolidin-3-amine can be classified within several chemical categories:

  • Pyrrolidines (five-membered nitrogen heterocycles)

  • Secondary amines (containing the -NH₂ group)

  • Chiral compounds (with defined stereochemistry)

  • Nitrogen-containing heterocycles (important in medicinal chemistry)

Table 1: Comparison of Common Pyrrolidine Derivatives in Pharmaceutical Research

Compound TypeCommon Functional GroupsTypical ApplicationsPharmacological Significance
3-Substituted pyrrolidines-NH₂, -OH, -COOHCNS active agentsImproved blood-brain barrier penetration
N-Methylated pyrrolidines-CH₃ at nitrogenEnhanced bioavailabilityReduced hydrogen bonding, increased lipophilicity
Pyrrolidine amines-NH₂Binding site interactionsHydrogen bond donors/acceptors
Chiral pyrrolidinesDefined stereochemistrySelective receptor bindingEnhanced target specificity

Synthesis and Manufacturing Considerations

The stereoselective synthesis of compounds like (3R)-1-methylpyrrolidin-3-amine typically requires careful control of reaction conditions to maintain the desired stereochemistry. Common approaches might include:

  • Stereoselective reduction of precursor compounds

  • Resolution of racemic mixtures

  • Use of chiral auxiliaries or catalysts

  • Starting with chiral pool compounds that preserve the stereochemistry

The patent information states that "the compounds of this invention can be used in the form of salts derived from inorganic or organic acids" , suggesting that (3R)-1-methylpyrrolidin-3-amine, if used in a similar context, might be employed in various salt forms to improve stability, solubility, or bioavailability.

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